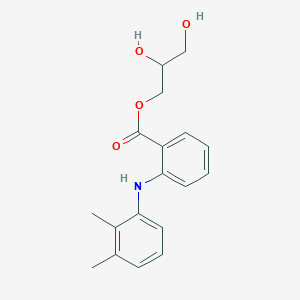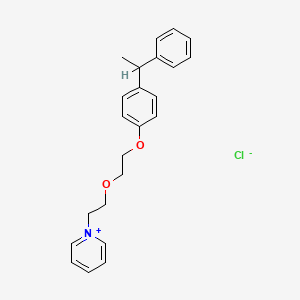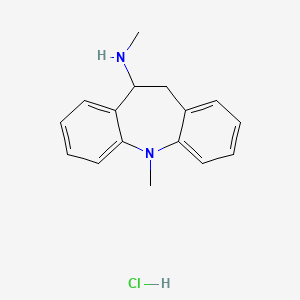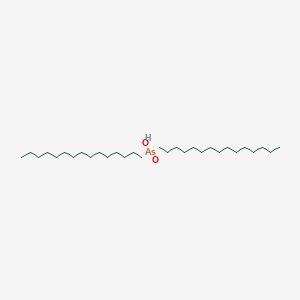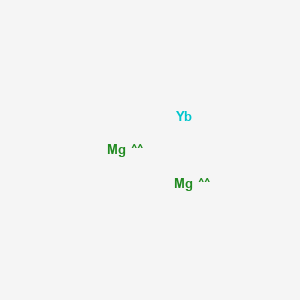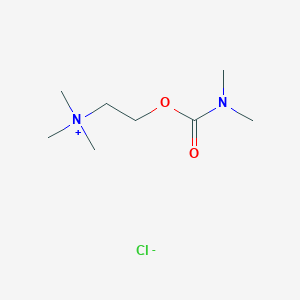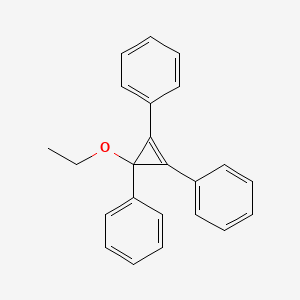
1,1',1''-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene is a complex organic compound characterized by its unique structure, which includes a three-membered cyclopropene ring bonded to three benzene rings and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the ethoxy group. One common method involves the reaction of a tribenzylidene precursor with ethyl diazoacetate under catalytic conditions to form the cyclopropene ring. The reaction is typically carried out in the presence of a transition metal catalyst such as rhodium or copper, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can introduce various functional groups onto the benzene rings.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropene chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropene ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological targets. The benzene rings can participate in π-π interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’,1’'-(3-Methoxycycloprop-1-ene-1,2,3-triyl)tribenzene
- 1,1’,1’'-(3-Propoxycycloprop-1-ene-1,2,3-triyl)tribenzene
- 1,1’,1’'-(3-Butoxycycloprop-1-ene-1,2,3-triyl)tribenzene
Uniqueness
1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different alkoxy groups. The ethoxy group can also affect the compound’s solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
13668-03-6 |
|---|---|
Molekularformel |
C23H20O |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(1-ethoxy-2,3-diphenylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C23H20O/c1-2-24-23(20-16-10-5-11-17-20)21(18-12-6-3-7-13-18)22(23)19-14-8-4-9-15-19/h3-17H,2H2,1H3 |
InChI-Schlüssel |
DUFGOPMCDLNQKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


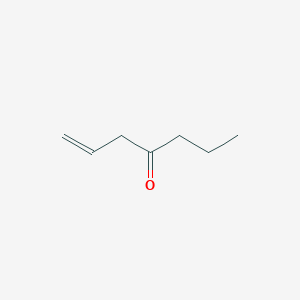

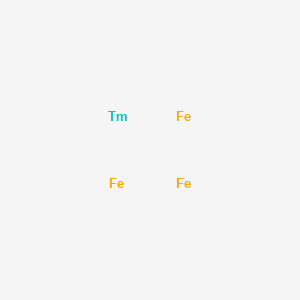
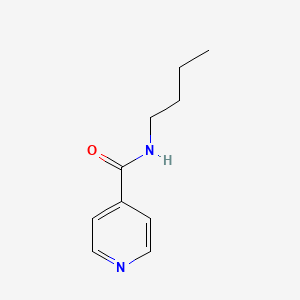
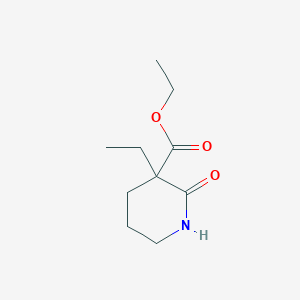

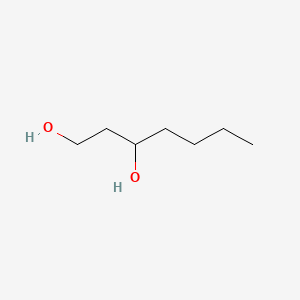
![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
